Solvent violet 13

Description

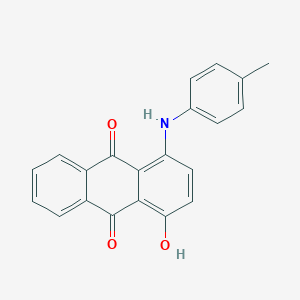

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-4-(4-methylanilino)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15NO3/c1-12-6-8-13(9-7-12)22-16-10-11-17(23)19-18(16)20(24)14-4-2-3-5-15(14)21(19)25/h2-11,22-23H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFWQNJLLOFIJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026293 | |

| Record name | D&C Violet 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Violet odorless powder; [MSDSonline] | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alizurol Purple | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3558 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

81-48-1, 12217-81-1 | |

| Record name | Solvent Violet 13 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alizurol Purple | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solvent violet 13 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Violet 2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-4-(p-toluidino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.231 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylphenyl)amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C VIOLET NO. 2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/350KA7O6HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALIZUROL PURPLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1958 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Chemical Process Optimization

Traditional Synthetic Pathways: Mechanistic and Historical Analyses

Historically, the synthesis of Solvent Violet 13 (1-hydroxy-4-(p-tolylamino)anthraquinone) has been accomplished through multi-step reaction sequences. These conventional routes are generally categorized into two primary pathways. google.comgoogle.com

The most common traditional route involves a three-step process starting from 1,4-dihydroxyanthraquinone. google.comgoogle.com

Reduction to Leuco Compound: The first step is the reduction of 1,4-dihydroxyanthraquinone to its leuco form, anthracene-1,4,9,10-tetraol. This is typically achieved using reducing agents like zinc powder or sodium hydrosulfite. google.comgoogle.com

Condensation Reaction: The resulting leuco compound is then condensed with p-toluidine (B81030). This reaction forms a key intermediate. google.comgoogle.com

Oxidation: The final step involves the oxidation of the intermediate to yield the final product, this compound. google.comgoogle.com

An alternative traditional pathway involves the reaction of the 1,4-dihydroxyanthraquinone leuco compound with p-toluidine in a substitution reaction to form an intermediate, which is subsequently oxidized. google.com The characterization of these intermediates is crucial for monitoring reaction progress and ensuring the quality of the final product.

Conventional synthetic methods for this compound present several significant challenges:

Toxicity of Reactants: These routes require the direct use of p-toluidine, a highly toxic raw material. dyestuffscn.com

Multi-step Process: The synthesis is not a one-pot reaction. It involves multiple distinct unit processes, including the separation and handling of intermediates. This fragmentation of the process leads to a significant investment of manpower and material resources. google.comdyestuffscn.com

Byproduct Formation: The reactions can be difficult to control, leading to competitive side reactions such as double condensation and hydrolysis. This affects the reaction's selectivity and the reproducibility of the final product's color and quality. patsnap.com

Low Yield and Purity: Traditional methods often result in lower yields (around 81%) and produce impurities that may require subsequent purification steps, adding to resource consumption and environmental pollution. patsnap.com

Modern One-Pot Synthesis: Mechanistic and Catalytic Studies

To overcome the limitations of traditional methods, modern research has focused on developing one-pot synthetic processes. These methodologies are designed to be more efficient, less toxic, and more environmentally friendly.

A significant advancement is the development of a one-pot process that begins with 1,4-dihydroxyanthraquinone and 4-nitrotoluene (B166481), rather than the more toxic p-toluidine. dyestuffscn.com This method integrates several reactions into a single vessel.

The process involves charging a pressure container with methanol (B129727), 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid. google.com Under a nitrogen atmosphere, the system undergoes catalytic hydrogenation. In this step, two key reactions occur simultaneously:

1,4-dihydroxyanthraquinone is reduced to its leuco compound. google.com

4-nitrotoluene is reduced in-situ to p-toluidine. google.comsmolecule.com

Following the reduction, the temperature is increased to facilitate the condensation reaction between the in-situ generated leuco-1,4-dihydroxyanthraquinone and p-toluidine. google.com After the condensation is complete, the pressure is released, and air is introduced to oxidize the intermediate, forming the final this compound product. google.comdyestuffscn.com This one-pot approach eliminates the need to handle the toxic p-toluidine directly and saves significant resources by removing intermediate post-processing steps. dyestuffscn.com

The success of the one-pot synthesis hinges on a carefully selected catalytic system.

Reducing Catalyst: Iron powder is employed as the primary reducing catalyst. google.com It is favored over more highly active catalysts like Palladium on carbon (Pd/C) because it is inexpensive and easily removed after the reaction. This makes the process more practical for industrial applications, especially considering the poor solubility of this compound in many organic solvents, which complicates catalyst recovery. google.comgoogle.com

Condensation Catalyst: Boric acid serves as the condensation catalyst, facilitating the reaction between the leuco anthraquinone (B42736) and the in-situ generated amine. google.comgoogle.com

Reducing Agent: Hydrogen gas is the primary reducing agent, used in conjunction with the iron powder catalyst to carry out the hydrogenation of both the anthraquinone and the nitroarene starting materials. google.com

Another innovative approach utilizes an ionic liquid, such as N-butylimidazole-based compounds, as a solvent and catalyst. patsnap.comchemicalbook.com This method aims to improve reaction selectivity by favoring single condensation, leading to higher product purity (≥95%) and yields (≥90%). patsnap.com

Optimizing reaction parameters is critical for maximizing yield and purity in the one-pot synthesis of this compound.

Temperature: The process is temperature-sensitive, with distinct stages requiring different thermal conditions. The initial hydrogenation reduction is typically carried out at 50-60°C. This is followed by an insulation reaction period at 60-70°C. Finally, the condensation reaction is performed at a higher temperature, in the range of 90-100°C. google.comgoogle.com

Solvent Systems: Methanol is the most commonly cited solvent for the one-pot synthesis utilizing the iron/boric acid catalytic system. google.comgoogle.com Its properties are well-suited for the reaction conditions and reagent solubilities.

Reactant Ratios: The mass ratios of the reactants are precisely controlled to optimize the reaction. For example, the mass ratio of 1,4-dihydroxyanthraquinone to other components is specified within certain ranges: to methanol (1:1.1–3.0), to 4-nitrotoluene (1:0.5–0.7), to iron powder (1:0.04–0.12), and to boric acid (1:0.1–0.3). google.com

The following table summarizes outcomes from different embodiments of the one-pot synthesis patent, illustrating the impact of reaction parameters on the final product.

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

| Condensation Temperature | 90°C | 95°C | 100°C |

| Reaction Time | 10 hours | 8 hours | 5 hours |

| Yield | 87% | 88.7% | 88.3% |

| Purity | 97% | 95.5% | 96% |

| Data sourced from patent CN105237417B. google.com |

This careful control over the synthesis parameters allows for a high-purity, high-yield production process that is significantly more efficient and less hazardous than traditional methods.

Environmentally Conscious Synthesis Approaches

The shift towards greener manufacturing has spurred the development of novel synthetic routes for this compound that minimize environmental impact and enhance safety.

Ionic Liquid-Mediated Synthesis

A promising advancement in the synthesis of this compound involves the use of ionic liquids as solvents. patsnap.comgoogle.com In one method, an ionic liquid is synthesized by reacting N-butylimidazole with chloroethane (B1197429) gas in the presence of an auxiliary agent like zinc chloride. patsnap.comgoogle.com This ionic liquid then serves as the reaction medium for the condensation of 1,4-dihydroxyanthraquinone, its leuco body, and p-methylaniline to produce this compound. patsnap.comgoogle.com

This approach offers several advantages over traditional methods that use volatile organic solvents. google.com The use of a synthesized ionic liquid as a solvent can lead to a single condensation reaction, which enhances selectivity and reduces the formation of impurities from competitive double condensation and hydrolysis side reactions. google.com This results in a higher product purity of over 95% and yields exceeding 90%. google.com Furthermore, the ionic liquid can be recycled, which significantly lowers production costs and reduces pollutant discharge. google.com

Application of Green Chemistry Principles in this compound Production

The core tenets of green chemistry are being actively applied to the synthesis of this compound to create more sustainable processes. researchgate.netmdpi.comkahedu.edu.in A key development is the "one-pot" synthesis method, which streamlines the production process and minimizes waste. google.comdyestuffscn.com

This one-pot process involves the sequential addition of methanol, 1,4-dihydroxyanthraquinone, 4-nitrotoluene, iron powder, and boric acid into a pressure vessel. google.comdyestuffscn.com The reaction proceeds through hydrogenation, condensation, and oxidation steps within the same reactor, eliminating the need for isolating intermediate products. google.com This not only saves considerable manpower and material resources but also reduces energy consumption and wastewater generation. dyestuffscn.com Compared to traditional routes, this method has been reported to decrease wastewater by 30% and energy consumption by 25%.

Reaction Pathway Analysis and Process Control in Synthesis

Optimizing the synthesis of this compound requires a deep understanding of the reaction pathways and robust process control to ensure high purity and yield while minimizing by-products.

By-product Identification and Minimization Strategies

The synthesis of this compound can be accompanied by the formation of undesired by-products, primarily from over-reduction of the anthraquinone core or side reactions. google.com For instance, in the one-pot synthesis, over-reduction can lead to the formation of anthrone (B1665570) derivatives. google.com

To mitigate this, precise control over reaction parameters is crucial. In the one-pot method, managing the hydrogen pressure to stay below 2 MPa and limiting the reaction time for the hydrogenation step to 2-4 hours can effectively minimize the formation of these by-products. google.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are employed to analyze the reaction pathways and identify by-products, allowing for the optimization of solvent ratios, temperature, and catalyst use to achieve purities of 98.5% or higher.

Implementation of Process Analytical Technology (PAT) for Real-time Monitoring

Process Analytical Technology (PAT) is a key tool for achieving real-time monitoring and control of the this compound synthesis process. While specific applications of PAT in this compound production are not extensively detailed in the provided results, its implementation is a logical step for process optimization. By integrating online analytical instruments (such as spectroscopy and chromatography) into the production line, manufacturers can monitor critical process parameters and quality attributes in real time. This allows for immediate adjustments to be made during the synthesis, ensuring the reaction stays within the desired parameters and consistently produces a high-quality product.

Scalability Assessment and Factorial Design Experiments for Process Efficiency

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents challenges, particularly in managing heat and gas dispersion in large reactors. google.com Industrial-scale production often utilizes continuous hydrogen feed systems and jacketed vessels to maintain consistent temperature conditions. google.com

To optimize process efficiency during scale-up, factorial design experiments are a valuable tool. mdpi.comresearchgate.net This statistical approach allows for the systematic investigation of the effects of multiple variables (e.g., temperature, pressure, reactant ratios, and reaction time) on the final yield and purity. mdpi.com By conducting a series of experiments where these factors are varied simultaneously, it is possible to identify the optimal conditions for maximizing efficiency and product quality. For example, a factorial design could be used to determine the ideal temperature and reaction time for the condensation step to achieve the highest yield of this compound while minimizing by-product formation. The table below illustrates a hypothetical factorial design for optimizing the yield of this compound.

| Experiment | Temperature (°C) | Time (h) | Catalyst Conc. (mol%) | Yield (%) |

| 1 | 90 | 5 | 1 | 85 |

| 2 | 100 | 5 | 1 | 88 |

| 3 | 90 | 8 | 1 | 87 |

| 4 | 100 | 8 | 1 | 91 |

| 5 | 90 | 5 | 2 | 86 |

| 6 | 100 | 5 | 2 | 89 |

| 7 | 90 | 8 | 2 | 88 |

| 8 | 100 | 8 | 2 | 92 |

This table presents hypothetical data for illustrative purposes.

Comprehensive Spectroscopic Characterization and Photophysical Properties

Advanced Spectroscopic Analyses

A variety of advanced spectroscopic techniques have been employed to thoroughly characterize Solvent Violet 13, revealing detailed information about its molecular framework and properties.

The UV-Vis absorption spectrum of this compound is a key identifier of its chromophoric properties. In toluene (B28343), it exhibits a maximum absorption (λmax) at 583 nm. guidechem.com The absorption spectrum can be influenced by the solvent environment, a phenomenon known as solvatochromism. researchgate.net For instance, studies on similar anthraquinone (B42736) dyes show that the position and intensity of absorption bands can shift with solvent polarity. google.com The color of this compound solutions is described as a brilliant blue-purple. lookchem.comemperordye.com

The emission properties of this compound are also of significant interest. While specific fluorescence quantum yields and lifetimes for this compound are not extensively detailed in the provided context, the photophysical behavior of structurally related dyes suggests that these properties are highly dependent on the solvent. instras.comacs.org For many dyes, fluorescence intensity and wavelength can be modulated by the polarity of the surrounding medium. ekb.egnih.gov

Infrared spectroscopy provides valuable information about the functional groups present in the this compound molecule. The FTIR spectrum, often recorded using a KBr-pellet technique, reveals characteristic absorption bands. nih.gov Analysis of FTIR spectra for similar compounds helps in identifying key vibrational modes. For instance, peaks around 3348 cm⁻¹ can be attributed to the stretching vibrations of a hydroxyl group, while peaks at 2925 cm⁻¹ are characteristic of C-H asymmetric stretching. researchgate.net The presence of N-H bending vibrations is often indicated by a major absorption band around 1610 cm⁻¹. researchgate.net The fingerprint region, typically between 1500 and 500 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification. researchgate.netunimi.it

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. While specific ¹H and ¹³C NMR data for this compound were not available in the provided search results, studies on related phenanthroimidazole dimers demonstrate the utility of these techniques in confirming molecular structures. researchgate.net The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei and can be influenced by the solvent used for the analysis. aip.orgwashington.edu

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular formula of this compound is C₂₁H₁₅NO₃, corresponding to a molecular weight of approximately 329.35 g/mol . wikipedia.orgchemspider.com Gas chromatography-mass spectrometry (GC-MS) analysis shows a top peak at an m/z of 329, which corresponds to the molecular ion. nih.govnih.gov The mass spectrum also shows other significant peaks at m/z 330 and 328. nih.gov The fragmentation pattern provides further structural information by revealing the characteristic breakdown of the molecule. chemicalbook.com

X-ray diffraction is the primary technique for determining the crystalline structure of solid materials. A crystal structure for a compound related to this compound is available in the Cambridge Structural Database, with the CCDC number 126952. nih.gov XRD analysis can reveal the arrangement of molecules in the crystal lattice and can be used to identify different polymorphic forms of a compound, which may exhibit different physical properties. lmaleidykla.lticdd.com While detailed XRD patterns for this compound were not found in the search results, the technique remains crucial for a complete solid-state characterization.

Photophysical Behavior in Diverse Solvation Environments

The photophysical properties of this compound, such as its absorption and emission characteristics, are significantly influenced by the surrounding solvent. This solvatochromic behavior arises from the differential stabilization of the ground and excited electronic states of the dye molecule by the solvent molecules. instras.comekb.eg

In general, polar solvents can lead to shifts in the absorption and emission spectra compared to non-polar solvents. researchgate.net For many dyes, an increase in solvent polarity can cause a red-shift (bathochromic shift) in the emission spectrum, indicating a larger stabilization of the excited state. acs.orgnih.gov This effect is often attributed to intramolecular charge transfer (ICT) character in the excited state. acs.org The efficiency of fluorescence, measured by the fluorescence quantum yield, and the duration of the excited state, known as the fluorescence lifetime, are also typically solvent-dependent. acs.org this compound is noted to be soluble in organic solvents like benzene, chlorobenzene, xylene, and dimethylformamide, but insoluble in water. emperordye.comranbarr.com This solubility profile allows for the study of its photophysical properties across a range of solvent environments with varying polarities and hydrogen bonding capabilities.

Fluorescence Quantum Yields and Analysis of Radiative and Non-radiative Decay Pathways

The fluorescence quantum yield (Φf) is a critical measure of a molecule's emission efficiency. It is defined as the ratio of photons emitted to the photons absorbed. For a fluorescent dye like this compound, the quantum yield is highly dependent on its molecular structure and its immediate environment, such as the solvent.

The relationship between these parameters is given by:

Fluorescence Quantum Yield (Φf): Φf = kr / (kr + knr)

Fluorescence Lifetime (τ): τ = 1 / (kr + knr)

From these fundamental equations, the individual decay rates can be calculated if the quantum yield and lifetime are experimentally measured:

Radiative Decay Rate (kr): kr = Φf / τ

Non-radiative Decay Rate (knr): knr = (1 - Φf) / τ

A higher fluorescence quantum yield implies that the radiative decay pathway is more favorable compared to non-radiative pathways. acs.org For many dyes, the non-radiative decay rate is particularly sensitive to the solvent environment. googleapis.com Processes such as molecular vibrations and interactions with solvent molecules can promote non-radiative decay, leading to a lower quantum yield. acs.org While the principles of these decay pathways are well-established, specific values for the fluorescence quantum yield and the corresponding radiative and non-radiative decay rates for this compound in various solvents are not widely reported in scientific literature.

Table 1: Key Photophysical Parameters This table defines the principal parameters used to characterize the fluorescence behavior of a dye.

| Parameter | Symbol | Description |

| Fluorescence Quantum Yield | Φf | The ratio of the number of photons emitted to the number of photons absorbed; a measure of emission efficiency. |

| Fluorescence Lifetime | τ | The average time the molecule spends in the excited state before returning to the ground state. |

| Radiative Decay Rate | kr | The rate constant for the de-excitation process that involves the emission of a photon (fluorescence). |

| Non-radiative Decay Rate | knr | The rate constant for de-excitation processes that do not involve photon emission, such as heat dissipation. |

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy is a powerful technique used to measure the fluorescence lifetime (τ) of a molecule. upatras.gr This measurement provides direct insight into the dynamics of the excited state. alchetron.com The fluorescence lifetime is the average duration a molecule remains in its excited state following excitation and is an intrinsic property of the fluorophore in a specific environment.

Experimental methods such as Time-Correlated Single Photon Counting (TCSPC) are commonly employed to determine fluorescence lifetimes. alchetron.com These techniques involve exciting a sample with a short pulse of light and measuring the time-dependent decay of the subsequent fluorescence intensity. The decay is often fitted to an exponential function to extract the lifetime value(s). researchgate.net

For many dyes, the fluorescence decay is mono-exponential, but multi-exponential decays can occur in the presence of different emitting species, molecular aggregation, or complex interactions with the environment. researchgate.net The lifetime of a dye can be significantly affected by factors such as solvent polarity, viscosity, and the presence of quenching agents. ebin.pub For instance, an increase in non-radiative decay processes, often facilitated by solvent interactions, will lead to a shortening of the fluorescence lifetime. googleapis.com Although time-resolved fluorescence spectroscopy is a standard method for characterizing dyes, published data containing specific fluorescence lifetime values for this compound are scarce.

Solvatochromism: Investigation of Solvent Polarity Effects on Electronic Transitions

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. archive.org This change is observed as a shift in the absorption and/or emission spectral peaks. This compound is reported to be a solvatochromic dye. This behavior arises from differential solvation of the ground and excited electronic states of the dye molecule. archive.org

When a dye is dissolved in a solvent, the solvent molecules arrange themselves around the dye molecule. If the excited state of the dye is more polar than its ground state, an increase in solvent polarity will stabilize the excited state more than the ground state. This leads to a decrease in the energy gap for the electronic transition, resulting in a bathochromic (red) shift in the absorption or emission spectrum. Conversely, if the ground state is more polar, a hypsochromic (blue) shift is observed with increasing solvent polarity.

Correlations with Empirical Solvent Polarity Scales and Solvatochromic Parameters

To quantitatively analyze solvatochromic shifts, the observed spectral data (like the energy of the transition, ET) are often correlated with empirical solvent polarity scales. These scales provide a numerical value for a solvent's polarity based on the behavior of a standard probe dye. archive.org

One of the most common scales is the Reichardt ET(30) scale. archive.org Plotting the transition energy of this compound in various solvents against their ET(30) values would reveal the extent of the solvatochromic effect and the nature of the electronic transition.

Where:

π * is a measure of the solvent's dipolarity/polarizability.

α represents the solvent's hydrogen-bond donating (HBD) ability.

β represents the solvent's hydrogen-bond accepting (HBA) ability.

s, a, and b are coefficients that indicate the sensitivity of the dye's spectral shift to each of these solvent properties.

By performing a multiple linear regression, one can determine the relative importance of each type of solvent-solute interaction on the electronic transitions of the dye. This type of analysis provides deep insight into the photophysics of the molecule. However, to perform such correlations, extensive experimental data on the spectral shifts of this compound in a well-chosen set of solvents is required, which is not currently available in the public scientific domain.

Computational Chemistry and Theoretical Modeling of Solvent Violet 13

Quantum Chemical Calculations: Electronic and Geometric Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of Solvent Violet 13, providing insights into its electronic and geometric structure independent of environmental effects. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the properties of molecules like this compound (C₂₁H₁₅NO₃). researchgate.net This approach offers a favorable balance between computational cost and accuracy, making it suitable for complex organic dyes. DFT calculations are instrumental in determining the optimized molecular geometry, which involves predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. aip.orgresearchgate.net For instance, DFT can precisely model the planarity of the anthraquinone (B42736) core and the orientation of the p-tolylamino substituent.

Furthermore, DFT is extensively applied to calculate various electronic properties. These include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter as it correlates with the molecule's electronic absorption properties and, consequently, its color. DFT can also be used to predict spectroscopic data, such as NMR chemical shifts, which are highly sensitive to the electronic environment of each atom. rsc.orgrsc.orgnih.gov However, the accuracy of these predictions can be limited by the inability of standard DFT approaches with implicit solvents to fully capture specific solute-solvent interactions. rsc.orgnih.gov

Table 1: Selected DFT Functionals and Their Applications

| Functional/Method | Application | Reference |

|---|---|---|

| B3LYP | Geometry optimization, NMR chemical shifts, vibrational frequencies | researchgate.netconicet.gov.ar |

| PBEP86 | Calculation of NMR chemical shifts | rsc.org |

| ωB97X-D | Empirical correction for ¹³C chemical shifts | ethz.ch |

Ab Initio Methods for Ground State Electronic Properties

Ab initio methods, derived from first principles of quantum mechanics without empirical parameterization, offer a higher level of theoretical accuracy for studying the ground state electronic properties of this compound. diva-portal.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous framework for solving the electronic Schrödinger equation. diva-portal.org

While computationally more demanding than DFT, ab initio calculations can serve as a benchmark for validating results from other methods. rsc.org They are particularly useful for obtaining precise values for electronic energies, ionization potentials, and electron affinities. For a molecule like this compound, these calculations can elucidate the nature of intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen, which plays a significant role in its structural stability and photophysical behavior. Ab initio molecular dynamics can also be employed to simulate vibrational spectra, offering a detailed picture of the molecule's dynamic behavior. acs.org

Molecular Dynamics and Solute-Solvent Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which to view the dynamic interactions between this compound and its surrounding solvent molecules. These simulations model the movement of atoms over time, offering critical insights into how the solvent environment influences the dye's properties and behavior. nih.govaip.org

Modeling Solvent Effects on Spectroscopic Signatures (e.g., NMR Chemical Shifts, UV-Vis Absorption)

The spectroscopic signatures of this compound are profoundly influenced by the solvent environment, a phenomenon known as solvatochromism. Computational modeling is essential for interpreting these changes.

UV-Vis Absorption: The solvent polarity can alter the energy difference between the ground and excited states of the dye, causing a shift in the maximum absorption wavelength (λ_max). cdnsciencepub.com Studies on similar dyes, like crystal violet, show that interactions with polar solvents can break the molecule's symmetry, leading to the appearance of a shoulder on the main absorption band. plymouth.ac.ukchemrxiv.orgresearchgate.net Theoretical models can simulate these effects by calculating excitation energies in different solvent environments, helping to explain observed hypsochromic (blue) or bathochromic (red) shifts. researchgate.net

NMR Chemical Shifts: Solvent molecules can directly influence the local magnetic field around the nuclei of this compound, thereby altering their NMR chemical shifts. Specific interactions, such as hydrogen bonding between the dye's hydroxyl or amine protons and solvent molecules, can significantly impact the electronic shielding of these nuclei. aip.orgrsc.org Computational studies that model these interactions are crucial for accurately predicting and interpreting NMR spectra in solution. rsc.orgrsc.org

Comparative Analysis of Implicit and Explicit Solvent Models

When modeling solute-solvent interactions, computational chemists choose between two primary types of solvent models: implicit and explicit. wikipedia.org

Implicit Solvent Models: These models, also known as continuum models (e.g., PCM, SMD, COSMO), represent the solvent as a continuous medium with a defined dielectric constant. mdpi.comwikipedia.orgacs.org Their main advantage is computational efficiency, as they avoid the need to simulate thousands of individual solvent molecules. wikipedia.orgwikipedia.org However, they average out local solvent structure and cannot capture specific, site-directed interactions like hydrogen bonds, which can lead to inaccuracies in predicting some properties. nih.govrsc.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the solute. wikipedia.org This method allows for a detailed, atomistic description of the solvation shell and captures specific intermolecular interactions directly. rsc.org While more computationally expensive, explicit models provide a more physically realistic picture, which is often necessary when solvent molecules play a direct role in a chemical process or when specific hydrogen bonding networks are critical to the system's behavior. rsc.orgacs.org

The choice between models depends on the research question. For general solvation effects, implicit models may suffice. rsc.org However, for a detailed understanding of spectroscopic changes or reaction mechanisms where the solvent is an active participant, explicit or hybrid (a combination of both) models are often required for accurate results. mdpi.comrsc.org

Elucidation of Intermolecular Interactions and Solvation Phenomena

Computational modeling is key to untangling the complex web of intermolecular forces between this compound and its solvent. Molecular dynamics simulations with explicit solvent models are particularly adept at this, revealing the structure and dynamics of the solvation shell. researchgate.net

By analyzing the simulation trajectory, one can calculate radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the dye. This analysis provides quantitative data on coordination numbers and the organization of the first solvation shell. For this compound, this could reveal how polar solvents like ethanol (B145695) arrange around the hydrophilic hydroxyl and carbonyl groups, versus how nonpolar solvents like toluene (B28343) interact with the aromatic rings.

Furthermore, these simulations allow for the detailed study of hydrogen bonding networks, including the lifetime and geometry of hydrogen bonds between the dye and protic solvents. plymouth.ac.uk For similar dyes, research has shown that such specific solute-solvent interactions are the primary cause of symmetry-breaking and the resulting changes in absorption spectra. researchgate.net In non-polar solvents, modeling can also elucidate the formation of ion-pairs between the dye and any counterions, which significantly affects its spectroscopic properties. cdnsciencepub.com

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 6680 |

| 1-hydroxy-4-(p-tolylamino)anthracene-9,10-dione | 6680 |

| Methanol (B129727) | 887 |

| 1,4-dihydroxyanthraquinone | 6969 |

| para-nitrotoluene | 7416 |

| Boric acid | 7668 |

| Toluene | 1140 |

| Acetone | 180 |

| Chloroform | 6212 |

| Acetonitrile | 6342 |

Prediction of Spectral Features and Photophysical Dynamics of this compound

The theoretical investigation of dyes like this compound, an anthraquinone derivative, provides profound insights into their electronic structure and interaction with light. Computational chemistry serves as a powerful tool to predict and interpret spectral properties, guiding the design of new materials with tailored optical characteristics. The primary methods employed for these predictions are rooted in quantum mechanics, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), which have proven effective for calculating the properties of large organic dyes. researchgate.netfrontiersin.org

Theoretical Prediction of Absorption and Emission Spectra

The prediction of absorption and emission spectra for a molecule like this compound involves calculating the electronic transition energies and oscillator strengths between the ground state and various excited states. TD-DFT is the most common and robust method for this purpose, offering a balance between computational cost and accuracy for medium to large-sized molecules. acs.orgtandfonline.comd-nb.info

The process begins with the optimization of the molecule's geometry in its electronic ground state (S₀) using DFT. Subsequently, the vertical excitation energies, which correspond to the maxima of the absorption bands (λmax), are calculated using TD-DFT. aip.org For emission spectra, the molecule's geometry is first optimized in the first excited state (S₁), followed by a TD-DFT calculation to determine the energy of the transition back to the ground state. frontiersin.org

Several factors critically influence the accuracy of these predictions:

Functionals and Basis Sets: The choice of the exchange-correlation functional (e.g., B3LYP, PBE0, CAM-B3LYP) and the atomic basis set (e.g., 6-31G(d,p), cc-pVTZ) is crucial. Hybrid functionals like B3LYP and PBE0 have been shown to provide reliable predictions for the λmax of substituted anthraquinones. researchgate.netacs.org Studies have demonstrated that combining results from multiple functionals can lead to predictions with a standard deviation as low as 13 nm for this class of dyes. researchgate.net

Solvent Effects: The surrounding solvent medium can significantly alter a dye's electronic properties, a phenomenon known as solvatochromism. Computational models account for this in two primary ways:

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous medium with a specific dielectric constant. acs.orgd-nb.infoaip.org This method is computationally efficient and generally effective for capturing bulk solvent effects.

Explicit Solvation Models: For systems where specific solute-solvent interactions like hydrogen bonding are important, explicit models are preferred. These Quantum Mechanics/Molecular Mechanics (QM/MM) methods treat the solute (dye) with quantum mechanics and the surrounding solvent molecules with classical molecular mechanics. rsc.orgacs.org This approach often involves running molecular dynamics (MD) simulations to sample various solvent configurations, providing a more dynamic and realistic picture of the solvation environment. rsc.orgchemrxiv.org

The inclusion of vibrational effects is also important for accurately reproducing the shape and width of spectral bands. frontiersin.orgresearchgate.net This can be achieved through Franck-Condon (FC) analyses, which compute the overlaps between the vibrational wavefunctions of the initial and final electronic states. frontiersin.org

| Computational Method | Solvent Model | Predicted λmax (nm) | Oscillator Strength (f) | Primary Transition |

|---|---|---|---|---|

| TD-DFT (B3LYP/6-31G(d,p)) | Gas Phase | 565 | 0.45 | HOMO → LUMO |

| TD-DFT (B3LYP/6-31G(d,p)) | PCM (Toluene) | 580 | 0.48 | HOMO → LUMO |

| TD-DFT (PBE0/6-31G(d,p)) | PCM (Toluene) | 574 | 0.47 | HOMO → LUMO |

| TD-DFT (CAM-B3LYP/6-31G(d,p)) | PCM (Toluene) | 571 | 0.46 | HOMO → LUMO |

Table 1. Illustrative theoretical absorption data for an anthraquinone dye like this compound. The data demonstrates the influence of different computational functionals and the inclusion of a solvent model (PCM for Toluene) on the predicted maximum absorption wavelength (λmax). This data is representative of typical computational results for this class of compounds. researchgate.netacs.org

Computational Studies of Chiroptical Properties (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy investigates the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is the difference in absorption of left and right circularly polarized light in the UV-Visible region. sustech.edu.cn While this compound is itself an achiral molecule, it can exhibit induced circular dichroism when placed in a chiral environment or if it forms aggregates with a specific handedness. cdnsciencepub.com

Theoretical prediction of ECD spectra is a powerful tool for determining the absolute configuration and conformation of chiral molecules. researchgate.net The computational methodology is similar to that for absorption spectra, relying on TD-DFT to calculate the rotatory strengths of electronic transitions.

Key considerations for modeling ECD spectra include:

Conformational Flexibility: ECD spectra are extremely sensitive to the three-dimensional structure of the molecule. researchgate.net For flexible molecules, it is essential to perform a thorough conformational search using methods like molecular dynamics (MD) simulations. cas.cz The final predicted ECD spectrum is then a Boltzmann-weighted average of the spectra calculated for all significantly populated conformers. cas.cz

Solvent Influence: As with absorption spectra, the solvent can have a dramatic effect on ECD signals, not only by shifting band positions but also by altering the conformational equilibrium of the solute. researchgate.net Therefore, accurate solvent modeling using implicit (PCM) or explicit (QM/MM) approaches is critical for reliable ECD prediction. researchgate.netcas.cz

Vibronic Coupling: For a highly accurate comparison with experimental data, the inclusion of vibronic effects is often necessary to correctly reproduce the band shapes in the ECD spectrum. acs.org

For a molecule like this compound, computational studies could explore the induced ECD that arises from its interaction with a chiral host molecule. The simulation would involve modeling the supramolecular complex of this compound and the chiral host, optimizing its geometry, and then performing TD-DFT calculations to predict the resulting ECD spectrum.

| Conformer | Boltzmann Population (%) | Excitation Wavelength (nm) | Rotatory Strength (R, 10⁻⁴⁰ cgs) |

|---|---|---|---|

| 1 | 65.2 | 280 | +15.4 |

| 1 | 65.2 | 255 | -20.1 |

| 2 | 34.8 | 285 | +12.8 |

| 2 | 34.8 | 260 | -18.5 |

Table 2. Representative theoretical data for a chiroptical analysis. This table illustrates how the final predicted ECD spectrum is constructed from the contributions of different stable conformers, weighted by their thermodynamic population. This approach is standard for predicting the chiroptical properties of flexible molecules. cas.cz

Applications in Advanced Materials Science and Engineering

Integration within Polymer Matrices and Composite Materials

The compatibility of Solvent Violet 13 with various polymers allows for its use in creating colored plastics and composites with enhanced aesthetic and functional properties. emerald.com Its ability to be finely dispersed within a polymer matrix is crucial for achieving uniform coloration and maintaining the mechanical integrity of the final product. emerald.com

This compound is widely used for coloring a variety of thermoplastics and synthetic resins. ranbarr.com Its dyeing mechanism is based on its solubility in organic solvents and its affinity for polymeric materials. ranbarr.com It is insoluble in water but dissolves in solvents like benzene, xylene, and dimethylformamide, which facilitates its incorporation into polymer melts or solutions. ranbarr.comcolorfuldyes.com

The dye demonstrates strong interactions with several common thermoplastics, including:

Polystyrene (PS): this compound is frequently used to color polystyrene, providing a brilliant violet shade. wikipedia.orgranbarr.comepsilonpigments.com It exhibits good heat resistance in polystyrene, withstanding temperatures up to 300°C. xcolorpigment.comprecisechem.com

Acrylonitrile (B1666552) Butadiene Styrene (B11656) (ABS): This engineering thermoplastic is readily colored with this compound, which offers good heat and light resistance in this matrix. jnogilvychem.comcolorfuldyes.comepsilonpigments.com

Polycarbonate (PC): Known for its high transparency and impact strength, polycarbonate can be effectively colored with this compound to achieve a rich reddish-blue to violet hue. jnogilvychem.comknowde.com The dye's high thermal stability makes it suitable for the high processing temperatures of polycarbonate. precisechem.com

Polyethylene Terephthalate (PET): this compound is recommended for coloring PET, including for the production of polyester (B1180765) fiber raw materials. ranbarr.comjnogilvychem.comprecisechem.com

The interaction between the dye and the polymer is primarily physical, involving the entrapment of the dye molecules within the polymer structure as the material solidifies from a molten or solution state. The anthraquinone (B42736) structure of this compound contributes to its stability and color properties within these polymer systems. tiankunchemical.com

Table 1: Compatibility and Performance of this compound in Various Thermoplastics

| Polymer | Recommended Use | Heat Resistance (°C) | Light Fastness (Scale 1-8) |

|---|---|---|---|

| Polystyrene (PS) | Yes epsilonpigments.comcolorantsgroup.com | 300 xcolorpigment.comprecisechem.com | 7-8 xcolorpigment.comprecisechem.com |

| ABS | Yes jnogilvychem.comcolorfuldyes.com | 290 precisechem.com | 6 precisechem.com |

| Polycarbonate (PC) | Yes jnogilvychem.comknowde.com | 310 precisechem.com | 8 precisechem.com |

| Polyethylene Terephthalate (PET) | Yes ranbarr.comprecisechem.com | 290 precisechem.com | 8 precisechem.com |

The distinct color of this compound makes it a useful tool for the visualization and tracking of morphology in immiscible polymer blends. researchgate.net By selectively dyeing one phase of a blend, researchers can use microscopy techniques to observe the phase distribution, domain size, and interfacial characteristics. This is crucial for understanding and controlling the properties of polymer blends, as the morphology is directly linked to the material's performance. researchgate.netkpi.ua For instance, fluorescent probes with aggregation-induced emission (AIE) characteristics, which can be conceptually linked to the behavior of dyes in different environments, are used to visualize microphase separation. researchgate.net The fluorescence of such probes can change based on the rigidity and polarity of their surroundings, allowing for the imaging of different polymer domains. researchgate.net

Beyond common thermoplastics, the compatibility of this compound extends to various advanced resin systems. colorantsgroup.com It is suitable for coloring materials like poly(methyl methacrylate) (PMMA), styrene-acrylonitrile resin (SAN), and rigid polyvinyl chloride (RPVC). jnogilvychem.comepsilonpigments.com Its use in these resins is valued for providing a stable and vibrant coloration. jnogilvychem.com The selection of a suitable dye like this compound is a key consideration in the formulation of polymer composites to ensure desired performance and durability. emerald.com

Fiber and Textile Engineering Applications

This compound, also known by its disperse dye designation Disperse Blue 72, is a significant colorant in the textile industry, particularly for synthetic fibers. wikipedia.orgranbarr.com

This compound is primarily used for the dyeing of polyester fibers. google.com It can be applied through dope (B7801613) dyeing, where the dye is mixed with the polymer melt before fiber extrusion, or through conventional and rapid dyeing methods for polyester fabrics. jnogilvychem.comgoogle.com The dye exhibits good fastness properties on polyester, meaning it is resistant to fading from light and washing. precisechem.com It is also used for dyeing acetate (B1210297) fibers, often in combination with other disperse dyes to achieve a range of colors. echemi.comgoogle.com

In blended fabrics, such as polyester-viscose blends, this compound can be used in conjunction with other dye classes, like reactive or direct dyes, to dye both fiber types in a single bath. echemi.com This simplifies the dyeing process for such blends. Its performance in these systems is evaluated based on achieving level dyeing, good color fastness, and minimal impact on the fabric's physical properties like strength. google.com

Role in Pre-Coloring Processes for Fiber Spinning

This compound is integral to the pre-coloring of synthetic fibers, a process often referred to as dope dyeing or melt spinning coloration. google.com This method involves introducing the dye into the polymer melt before the fiber is extruded. ranbarr.commade-in-china.com The dye's high thermal stability is a critical property, allowing it to withstand the high temperatures inherent in plastic and polyester processing without degradation. made-in-china.comtiankunchemical.com It is principally used for the protoplasmic coloring of polyester (PET) fibers and is also suitable for a range of other resins, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), and rigid polyvinyl chloride (PVC). google.comranbarr.commade-in-china.comalanchemindustries.comcncolorchem.com

The dye's excellent heat resistance, withstanding temperatures up to 300°C in some plastics, ensures color integrity throughout the manufacturing process. made-in-china.comcncolorchem.com Furthermore, its high lightfastness contributes to the durability of the final colored fiber, making it suitable for applications requiring long-term exposure to light. precisechem.comfinelandchem.com The result is a comprehensively and uniformly colored fiber, a quality difficult to achieve with conventional post-dyeing methods. google.com

Table 1: Performance Properties of this compound in Various Polymers

| Property | Polystyrene (PS) | Acrylonitrile Butadiene Styrene (ABS) | Polycarbonate (PC) | Polyethylene Terephthalate (PET) |

|---|---|---|---|---|

| Heat Resistance (°C/5 min) | 300 precisechem.com | 290 precisechem.com | 310 precisechem.com | 290 precisechem.com |

| Light Fastness (1/3 SD) | 6 precisechem.com | 5 precisechem.com | 7-8 precisechem.com | 7-8 precisechem.com |

| Light Fastness (1/25 SD Transparent) | 7-8 precisechem.com | 6 precisechem.com | 8 precisechem.com | 8 precisechem.com |

Note: Lightfastness is graded on a scale of 1 to 8, where 8 represents the highest fastness.

Table 2: Solubility of this compound in Organic Solvents at 20°C

| Solvent | Solubility (g/L) |

|---|---|

| Dichloromethane | 35 epsilonpigments.com |

| Methylbenzene (Toluene) | 7 epsilonpigments.com |

| Butyl Acetate | 3 made-in-china.com |

| Acetone | 1.3 epsilonpigments.com |

| Ethyl Alcohol | 0.2 epsilonpigments.com |

Note: The dye is noted as insoluble in water. alanchemindustries.comwikipedia.orgchemluxi.comebay.com

Novel Material Development and Functionalization

This compound's distinct chemical structure not only provides color but also imparts specific functionalities that are being explored in the development of new materials. Its role extends beyond simple coloration into the realms of optical physics and advanced printing technologies.

The color of this compound originates from its anthraquinone-based structure, which acts as a chromophore. alibaba.comarrowy-flier.com This fundamental structure is the basis for a wide range of stable dyes with vibrant colors. arrowy-flier.com The introduction of substituent groups, such as the hydroxyl (-OH) and amino (-NH2) groups present in this compound, modifies the molecule's light absorption characteristics, influencing its specific hue and physical properties. arrowy-flier.comnih.gov

Research into related triphenylmethane (B1682552) dyes, such as crystal violet, and other disperse dyes has revealed significant third-order nonlinear optical (NLO) properties. researchgate.netuobasrah.edu.iqx-mol.net These studies, conducted using techniques like the Z-scan method, investigate phenomena such as self-defocusing and reverse saturable absorption. researchgate.netx-mol.net The NLO effects are influenced by the interaction between the dye and the solvent, indicating that the molecular environment plays a crucial role. researchgate.net While specific NLO data for this compound is not extensively published, the findings for structurally and functionally similar dyes suggest a potential for anthraquinone-based chromophores in the development of materials for photonics and optoelectronics, such as optical limiters. researchgate.netuobasrah.edu.iq

Table 3: Investigated Nonlinear Optical (NLO) Properties of Related Dyes

| Dye System | Investigated Property | Observation | Potential Application |

|---|---|---|---|

| Crystal Violet Dye in Polar Solvents | Third-order NLO susceptibility (χ⁽³⁾) | Order of 10⁻⁶ esu x-mol.net | Photonics, Optoelectronics researchgate.net |

| Crystal Violet Dye in Polar Solvents | Nonlinear refractive index (n₂) | Self-defocusing due to thermal nonlinearity x-mol.net | Optical Switching researchgate.net |

| Disperse Azo Dyes (Orange 3, 13, 25) | Thermo-optic coefficient (dn/dT) | Large nonlinear refractive index observed uobasrah.edu.iq | Optical Limiters uobasrah.edu.iq |

This compound has been identified in patent literature as a suitable colorant for thermal transfer technologies. google.comgoogle.co.ao In this application, a dye-containing layer on a transfer sheet is heated, causing the dye to sublimate and transfer onto a receiving substrate. google.co.ao Its inclusion in formulations for thermal dye transfer printing underscores its stability under thermal stress and its ability to produce a clear, vibrant color upon transfer. google.comgoogle.com The dye is listed alongside other solvent and disperse dyes as a viable option for creating magenta or violet images in this process. google.comgoogle.co.ao

Related research in thermochromic materials, which change color in response to temperature, often involves a three-component system: a leuco dye (color former), a developer (a weak acid), and a solvent. researchgate.netimaging.orgolikrom.com While this compound itself is not a leuco dye, the principles of thermal activation in these advanced systems are relevant to the broader field of thermoprinting. Formulations for thermal ink jet inks have also been developed using other solvent dyes, highlighting the importance of this class of colorants in various printing technologies. google.com

The use of anthraquinone-based dyes is established within the pulp and paper industry to impart color. alibaba.comarrowy-flier.com These colorants can be added to the paper pulp to produce colored paper, enhancing its aesthetic value. alibaba.com The choice of dye in papermaking is critical, with various classes like acid, basic, and direct dyes being used depending on their affinity for the cellulose (B213188) fibers and the desired outcome. bpp-bd.com

While direct and acid dyes are common for paper, this compound has been noted for its use in paper production. hse.gov.ukcanada.ca Anthraquinone dyes are valued for their brilliant colors and resistance to fading. alibaba.comarrowy-flier.com In some advanced applications, shading dyes are used in combination with optical brightening agents to achieve specific shades of white paper. google.com The application of colorants can occur at the wet-end (in the pulp slurry) or during surface coating processes. bpp-bd.com The investigation of dyes like this compound and its broader anthraquinone class continues as manufacturers seek to produce papers with unique and stable coloration. alibaba.com

Table 4: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 6680 |

| Anthraquinone | 6780 |

| Polystyrene | 139150 |

| Polycarbonate | 7847 |

| Polyethylene terephthalate | 10179921 |

| p-Toluidine (B81030) | 7807 |

| Crystal Violet Lactone | 15118 |

| Toluene (B28343) | 1140 |

| Acetone | 180 |

| Dichloromethane | 6344 |

| Butyl acetate | 3127 |

| Ethanol (B145695) | 702 |

| Boric acid | 7628 |

| Hexadecanol | 2682 |

Environmental Fate and Analytical Monitoring in Research Contexts

Environmental Persistence Studies

The environmental fate of Solvent Violet 13, an anthraquinone-based dye, is a subject of ongoing research due to its widespread use and potential for release into ecosystems. Studies focus on its persistence, the pathways through which it might degrade, and how its behavior compares to structurally similar compounds.

This compound is recognized for its environmental persistence. A screening assessment conducted by the Canadian government under the Canadian Environmental Protection Act (CEPA) concluded that this compound meets the criteria for persistence. canada.ca This persistence is largely attributed to the stable polycyclic aromatic structure of its anthraquinone (B42736) core, which is generally more resistant to degradation than other classes of dyes, such as azo dyes. researchgate.netnih.gov Research into its presence in wastewater has revealed detectable levels in sediment samples, indicating its tendency to accumulate in this environmental compartment.

While specific degradation pathway studies for this compound are not extensively detailed in public literature, general pathways for anthraquinone dyes have been investigated. Under anoxic conditions, such as those found in deep sediments, anthraquinone dyes with amino or alkylamino groups in the 1- and 4-positions—a structural feature of this compound—are known to undergo transformation. europa.eu The transformation pathways are considered complex, but these dyes exhibit half-lives of less than a few weeks in anoxic sediment environments. europa.eu One potential reaction is the reduction of the anthraquinone structure to its corresponding leuco form.

In contrast, a draft screening assessment from Canada also noted that the Anthraquinones Group, including this compound, was identified as having a low potential to cause ecological harm, and it is not considered to be entering the environment in quantities or concentrations that would have a long-term harmful effect on the environment. canada.cacanada.ca

Table 1: Summary of Environmental Persistence Findings for this compound

| Finding | Context | Source |

|---|---|---|

| Meets persistence criteria | Canadian Environmental Protection Act (CEPA) screening assessment. | canada.ca |

| Does not meet bioaccumulation criteria | CEPA screening assessment. | canada.ca |

| Detected in sediment samples | Environmental monitoring of wastewater effluents. | |

| Low potential for ecological harm | Risk assessment of the Anthraquinones Group. | canada.ca |

| Potential for long-lasting harmful effects to aquatic life | GHS classification in safety data sheet. | echemi.com |

| Transformation in anoxic sediments | General behavior of 1,4-amino/alkylamino substituted anthraquinone dyes. | europa.eu |

The environmental behavior of this compound can be contextualized by comparing it with other anthraquinone derivatives. Anthraquinone dyes are generally characterized by greater stability compared to azo dyes due to their fused ring structure. researchgate.net However, their persistence is not uniform and is highly dependent on the specific substituents on the anthraquinone core and the environmental conditions.

In anoxic sediment studies, simple, uncharged anthraquinone dyes are typically found to be non-persistent. europa.eu The behavior of more complex, substituted anthraquinones varies. For instance, the transformation pathways for dyes like this compound, which possess 1,4-amino or alkylamino groups, are more intricate than those for simpler anthraquinones. europa.eu While these compounds do transform, their degradation products can also be of environmental interest. For example, the O-demethylation of Disperse Red 11 is a rapid initial step in its transformation, yielding products that are more stable than the parent compound. europa.eu In contrast, some quinoline-based dyes are found to be significantly more stable than anthraquinone dyes under similar anoxic conditions. europa.eu

The study of degradation pathways for other complex dyes, while not directly analogous, provides insight into potential mechanisms. For example, the degradation of the triphenylmethane (B1682552) dye Crystal Violet in Fenton systems proceeds through N-de-methylation and cleavage of the chromophore structure. researchgate.net Similarly, the photodegradation of sulfonated azo dyes under UV irradiation is driven by hydroxyl radicals, leading to hydroxylated intermediates and, ultimately, low-molecular-weight organic acids. researchgate.net These studies highlight the types of reactions that complex dye molecules can undergo in various environmental and simulated systems.

Advanced Analytical Methodologies for Environmental Detection

Accurate monitoring of this compound in environmental samples requires sensitive and selective analytical methods capable of detecting trace concentrations in complex matrices like water, soil, and sediment.

Chromatography is the cornerstone of dye analysis. Thin-Layer Chromatography (TLC) has been historically used for the identification of dyes like this compound in various products, including cosmetics. nih.govechemi.com High-Performance Liquid Chromatography (HPLC), often coupled with a Diode-Array Detector (DAD), offers quantitative capabilities. mdpi.com An HPLC method was successfully used to determine D&C Violet No. 2 (a synonym for this compound) and its potential impurities, p-toluidine (B81030) and quinizarin, in other color additives, achieving average recoveries of 104%. nih.govechemi.com

For trace-level detection and unambiguous identification, particularly of degradation products, more advanced techniques coupling liquid chromatography with mass spectrometry (LC-MS) are employed. mdpi.com

LC-MS/MS (Tandem Mass Spectrometry): This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, making it ideal for quantifying target analytes in complex environmental matrices at ng/L levels. mdpi.com It has been widely applied for the analysis of various synthetic dyes in cosmetics and other products. mdpi.com

LC-Q-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry): This high-resolution mass spectrometry (HRMS) approach allows for the identification of unknown compounds, such as degradation intermediates, by providing highly accurate mass measurements to determine elemental compositions. uva.nl It is a powerful tool for elucidating degradation pathways of dyes. mdpi.comuva.nl

These advanced methods are essential for monitoring environmental contaminants at the trace concentrations at which they often occur and are increasingly required by environmental legislation. mdpi.com

Table 2: Chromatographic Techniques for the Analysis of this compound and Related Dyes

| Technique | Abbreviation | Primary Application | Reference |

|---|---|---|---|

| Thin-Layer Chromatography | TLC | Qualitative identification in products. | nih.govechemi.com |

| High-Performance Liquid Chromatography | HPLC | Quantification and separation in products. | nih.govmdpi.com |

| Liquid Chromatography-Tandem Mass Spectrometry | LC-MS/MS | Trace quantification and targeted analysis in complex matrices. | mdpi.commdpi.com |

| Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry | LC-Q-TOF-MS | Identification of unknown transformation products; pathway elucidation. | mdpi.comuva.nl |

The development of a robust analytical method for environmental samples is a multi-step process that goes beyond simply choosing an instrument. Given the complexity of environmental matrices (e.g., wastewater, sediment), extensive sample preparation is typically required to extract and concentrate the analyte of interest and remove interfering substances. mdpi.comepa.gov Common sample preparation techniques include solid-phase extraction (SPE) and liquid-liquid extraction (LLE). mdpi.com

Once a method is developed, it must be rigorously validated to ensure the reliability of the data. Method validation is performed according to international guidelines and involves assessing several key parameters: mdpi.comresearchgate.net

Selectivity/Specificity: The ability of the method to distinguish and quantify the analyte in the presence of other components in the sample.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Linearity: The range over which the instrument response is directly proportional to the analyte concentration.

Accuracy/Trueness: The closeness of the measured value to the true value, often assessed through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Matrix Effect: The influence of co-eluting, non-analyte components on the ionization and measurement of the target analyte, particularly in LC-MS based methods. researchgate.net

The validation process ensures that the analytical method is fit for its intended purpose, whether for regulatory monitoring or for research into the environmental fate of compounds like this compound. epa.goveuropa.eu

Structure Property Relationship Spr Investigations

Elucidation of Chromophore-Dependent Optical and Performance Properties

Solvent Violet 13, chemically known as 1-hydroxy-4-(p-tolylamino)anthraquinone, is a synthetic dye valued for its bright bluish-violet hue. wikipedia.orgdyestuffscn.com Its core structure is the anthraquinone (B42736) molecule, which serves as the chromophore—the part of the molecule responsible for its color. Anthraquinone itself is colorless, but the introduction of electron-donating groups, known as auxochromes, at specific positions on its framework shifts its absorption of light into the visible spectrum. wikipedia.org In this compound, these crucial auxochromes are a hydroxyl (-OH) group and a p-tolylamino (-NH-C₆H₄-CH₃) group. wikipedia.org

The interaction between these electron-donating auxochromes and the electron-withdrawing ketone groups of the anthraquinone core creates an intramolecular charge transfer (ICT) system. This system is responsible for the molecule's ability to absorb light in the yellow-green region of the spectrum, which results in the perceived violet color. The specific placement of these groups in the 1 and 4 positions is critical; this configuration facilitates strong ICT and influences the wavelength of maximum absorption (λmax), defining the dye's distinct color. researchgate.net

Beyond its optical properties, the molecular structure of this compound dictates its performance characteristics. As a "solvent" dye, its largely aromatic and nonpolar structure makes it insoluble in water but soluble in organic solvents like acetone, benzene, and toluene (B28343), as well as in various resins and thermoplastics. wikipedia.orgguidechem.comworlddyevariety.com This solubility profile is essential for its use in coloring plastics, hydrocarbon-based solvents, and synthetic fibers. guidechem.comranbarr.com Furthermore, the rigid, fused-ring system of the anthraquinone skeleton imparts significant thermal stability and lightfastness, allowing the dye to be used in high-temperature processes and in applications requiring long-term color retention. ranbarr.comprecisechem.com

Influence of Molecular Modifications and Substituent Effects on Material Performance

The performance and optical characteristics of this compound can be fine-tuned through strategic molecular modifications. Altering the substituent groups on the anthraquinone core can systematically change the dye's color, solubility, and stability. nih.gov

The nature and position of these substituents are key to modifying the dye's properties. ikm.org.mynih.gov For example, increasing the electron-donating strength of the group at the 4-position typically causes a bathochromic shift (a shift to longer absorption wavelengths), moving the color from violet toward blue. Conversely, introducing electron-withdrawing groups can lead to a hypsochromic shift (a shift to shorter wavelengths).

Key molecular modifications and their effects include:

Alkylation of the Amino Group: Adding alkyl chains to the nitrogen atom of the amino group generally increases its electron-donating ability, which can lead to a bathochromic shift and enhanced solubility in non-polar media.

Halogenation: Introducing halogen atoms (e.g., chlorine, bromine) to the anthraquinone skeleton can influence the dye's shade and often improves its lightfastness. researchgate.net

Sulfonation: The addition of sulfonic acid (-SO₃H) groups dramatically alters the dye's properties. This modification transforms the solvent-soluble dye into a water-soluble acid dye by introducing a highly polar functional group, making it suitable for dyeing materials like wool and silk from an aqueous bath. britannica.com

The following interactive table summarizes the general effects of these modifications on anthraquinone dyes.

| Modification | Effect on Color (λmax) | Effect on Solubility | Effect on Lightfastness |

|---|---|---|---|

| Alkylation of Amino Group | Bathochromic Shift (deeper color) | Increased in nonpolar solvents | Variable |

| Halogenation of Core | Hypsochromic or Bathochromic Shift | Minor effect on organic solvent solubility | Often Improved |

| Sulfonation of Core | Variable Shift | Increased water solubility (becomes acid dye) | Generally Good |

Comparative Analysis with Related Anthraquinone Derivatives and Dye Classes